"4-(6-Methoxynaphthalen-2-yl)butan-2-ol" basic properties
"4-(6-Methoxynaphthalen-2-yl)butan-2-ol" basic properties
An In-depth Technical Guide: 4-(6-Methoxynaphthalen-2-yl)butan-2-ol
A Comprehensive Analysis of its Core Properties for Researchers and Drug Development Professionals
Introduction & Nomenclature
Overview
4-(6-Methoxynaphthalen-2-yl)butan-2-ol is a significant secondary alcohol primarily recognized in the pharmaceutical field as a key metabolite of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Nabumetone itself is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effects.[1][2] While the principal active metabolite responsible for the anti-inflammatory and analgesic properties of Nabumetone is 6-methoxy-2-naphthylacetic acid (6-MNA), 4-(6-methoxynaphthalen-2-yl)butan-2-ol represents an alternative metabolic fate through the reduction of Nabumetone's ketone group.[1][3] This compound, also known as "Nabumetone alcohol," is therefore of high interest for pharmacokinetic studies, metabolite profiling, and as a reference standard in the quality control of Nabumetone drug substance, where it can be present as an impurity.[4] This guide provides a detailed examination of its fundamental properties, synthesis, and biological context.
Chemical Identity
The compound's identity is defined by its specific chemical structure and associated identifiers. It exists as a racemic mixture or as individual enantiomers.
| Identifier | Value | Source |
| IUPAC Name | (2RS)-4-(6-Methoxynaphthalen-2-yl)butan-2-ol | [4] |
| Synonyms | Nabumetone alcohol, 4-(6-methoxy-2-naphthyl)-2-butanol | [5] |
| CAS Number | 65726-24-1 (for racemic mixture) | [4][6] |
| 184849-20-5 (for (-)-enantiomer) | [5] | |
| Molecular Formula | C₁₅H₁₈O₂ | [5] |
| Molecular Weight | 230.31 g/mol | |
| InChI Key | JNVOSYBERVWSGY-UHFFFAOYSA-N (for racemic) |
Structural Context: The Nabumetone Family
To fully appreciate the role of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol, it is essential to visualize its structure in relation to its parent drug, Nabumetone, and the primary active metabolite, 6-MNA.
Caption: Relationship between Nabumetone and its key metabolites.
Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both biological and chemical systems, influencing everything from solubility and absorption to formulation and storage.
| Property | Value | Notes and Implications |
| Molecular Weight | 230.31 g/mol | As per CAS Number 65726-24-1. |
| XLogP3 | 3.5 | This calculated value for the (-)-enantiomer indicates significant lipophilicity.[5] This suggests low aqueous solubility but good permeability across lipid membranes, a common feature for orally administered drugs and their metabolites. |
| Hydrogen Bond Donors | 1 (the -OH group) | The presence of a hydroxyl group allows it to act as a hydrogen bond donor, slightly increasing its polarity compared to the parent ketone, Nabumetone.[5] |
| Hydrogen Bond Acceptors | 2 (the ether and alcohol oxygens) | These sites can interact with biological macromolecules and polar solvents.[5] |
| Solubility | Insoluble in water; soluble in organic solvents. | Based on the high lipophilicity and the properties of its parent compound, Nabumetone.[7] Expected to be soluble in methanol, ethanol, dichloromethane, and acetone. |
Biological Significance and Metabolic Fate
Role as a Nabumetone Metabolite
Nabumetone is a non-acidic prodrug designed to minimize direct gastrointestinal irritation often associated with acidic NSAIDs.[1] Upon oral administration, it undergoes extensive first-pass metabolism in the liver.[3] The primary and therapeutically crucial pathway is the oxidative cleavage of the butanone side chain to form 6-MNA.[1] It is 6-MNA, a potent but more selective inhibitor of cyclooxygenase-2 (COX-2) over COX-1, that is responsible for reducing pain and inflammation.[2][3]
Metabolic Pathways
The formation of 4-(6-methoxynaphthalen-2-yl)butan-2-ol occurs via a secondary metabolic pathway involving the reduction of Nabumetone's ketone functional group. This biotransformation is one of several pathways, including O-demethylation, that run parallel to the main activation pathway.[1]
Caption: Metabolic pathways of Nabumetone.
Influence of Gut Microbiota
Recent studies have highlighted the role of gut microbiota in drug metabolism. The reduction of Nabumetone's ketone to form 4-(6-methoxynaphthalen-2-yl)butan-2-ol can be performed by microbial enzymes within the gastrointestinal tract.[8] This underscores the importance of considering the gut microbiome when evaluating the complete pharmacokinetic profile of Nabumetone.
Synthesis and Purification
Synthetic Strategy
From a chemical perspective, 4-(6-methoxynaphthalen-2-yl)butan-2-ol is most logically synthesized via the reduction of a suitable ketone precursor. The most direct precursor is Nabumetone itself. However, a more versatile approach described in patent literature involves the hydrogenation of an α,β-unsaturated ketone intermediate, which can be prepared via an aldol condensation.[9][10] This allows for the simultaneous reduction of both the double bond and the ketone, although selective reduction is also possible.
A common method is the catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-3-buten-2-one using a palladium-on-charcoal (Pd/C) catalyst.[9]
Example Protocol: Catalytic Hydrogenation
This protocol is adapted from methodologies described for the synthesis of Nabumetone and its derivatives.[9]
Objective: To synthesize 4-(6-methoxynaphthalen-2-yl)butan-2-ol from 4-(6-methoxy-2-naphthyl)-3-buten-2-one.
Materials:
-
4-(6-methoxy-2-naphthyl)-3-buten-2-one
-
10% Palladium on Carbon (Pd/C) catalyst
-
Toluene (or other suitable solvent like Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
-
Rotary evaporator
-
Standard glassware for atmospheric pressure reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(6-methoxy-2-naphthyl)-3-buten-2-one (1.0 eq) in toluene.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 0.02-0.05 molar equivalents) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically via a balloon) at 1 atm.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (toluene or ethyl acetate) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a solvent system such as a gradient of ethyl acetate in hexane to yield the pure 4-(6-methoxynaphthalen-2-yl)butan-2-ol.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification.
Analytical Characterization
Unambiguous identification and purity assessment require a combination of spectroscopic techniques.
Expected Spectroscopic Signatures
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals corresponding to each unique proton environment. Expected chemical shifts (in CDCl₃) would include:
-
~7.1-7.7 ppm: A complex multiplet pattern for the 6 aromatic protons of the naphthalene ring.
-
~3.9 ppm: A sharp singlet for the 3 protons of the methoxy (-OCH₃) group.
-
~3.8 ppm: A multiplet for the single proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
~2.8 ppm: A multiplet for the two benzylic protons (-CH₂-Ar).
-
~1.8 ppm: A multiplet for the two protons of the methylene group adjacent to the alcohol (-CH₂-CH(OH)-).
-
~1.2 ppm: A doublet for the 3 protons of the terminal methyl group (-CH(OH)CH₃).
-
A broad, exchangeable singlet for the hydroxyl (-OH) proton.
-
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would confirm the molecular weight.
-
Molecular Ion [M]⁺: A peak at m/z 230.
-
Key Fragments: Fragmentation would likely include the loss of water [M-H₂O]⁺ at m/z 212, and cleavage of the side chain. A prominent peak at m/z 45, corresponding to the [CH₃CH=OH]⁺ fragment, is highly characteristic of a methyl secondary alcohol and serves as a diagnostic marker.[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
-
~3200-3600 cm⁻¹: A strong, broad absorption band characteristic of the O-H stretch of the alcohol.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching vibrations.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching bands.
-
~1250, 1030 cm⁻¹: Strong C-O stretching vibrations from the ether and secondary alcohol groups.
-
Safety, Handling, and Storage
Hazard Assessment
No specific toxicological data for 4-(6-methoxynaphthalen-2-yl)butan-2-ol is readily available. Therefore, it must be handled with the standard precautions applied to new chemical entities of unknown toxicity. It should be treated as potentially hazardous upon ingestion, inhalation, and skin contact. Based on the parent butan-2-ol, it may cause eye and respiratory irritation.[12][13]
Recommended Handling Procedures
-
Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Not typically required if handled in a fume hood.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container to prevent oxidation and moisture absorption.
-
Keep in a cool, dry, and dark place.
-
Store away from incompatible materials such as strong oxidizing agents.
References
-
Properties and features of nabumetone. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Nabumetone: Uses, Dosage, Side Effects & Interactions. (n.d.). Minicule. Retrieved January 21, 2026, from [Link]
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What is the mechanism of Nabumetone? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
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Nabumetone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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Nabumetone. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (-)-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Nabumetone - Impurity C. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]
- A process for the preparation of nabumetone. (1998). Google Patents.
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Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. (2011). Moodle@Units. Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved January 21, 2026, from [Link]
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4-(6-Methoxynaphthalen-2-yl)butan-2-ol. (n.d.). Way2Drug. Retrieved January 21, 2026, from [Link]
-
BUTAN-2-OL AR. (2024, February 29). Loba Chemie. Retrieved January 21, 2026, from [Link]
-
Mass spectrum of butan-2-ol. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]
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